molecular formula C16H23FN2O4 B2854591 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048008-27-0

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2854591
CAS No.: 1048008-27-0
M. Wt: 326.368
InChI Key: LSQFTMZLIDKDJN-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of fluorophenyl and isopropoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable carbonyl compound, followed by the introduction of the isopropoxypropyl group through nucleophilic substitution. The final step often involves the formation of the oxobutanoic acid moiety through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides or sulfonates under basic or acidic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
  • 4-((4-Bromophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4/c1-11(2)23-9-3-8-18-14(16(21)22)10-15(20)19-13-6-4-12(17)5-7-13/h4-7,11,14,18H,3,8-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQFTMZLIDKDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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